molecular formula C17H19N5O2 B8760016 4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-

4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-

Cat. No. B8760016
M. Wt: 325.4 g/mol
InChI Key: XLESLWHDVUIEMT-UHFFFAOYSA-N
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Patent
US08507483B2

Procedure details

The product is prepared according to the procedure described in Example 3, using 300 mg of sodium [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate and 280 mg of N-methyl-1,2-phenylenediamine in place of the 4-bromobenzene-1,2-diamine. After purification by silica column chromatography, eluent: a gradient of the pure CH2Cl2 eluent to CH2Cl2/MeOH: 90/10, 225 mg of 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(morpholin-4-yl)pyrimidin-4(3H)-one are obtained in the form of a white solid, the characteristics of which are the following:

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:8]=[C:9]([CH2:14][C:15]([O-])=O)[NH:10][C:11](=[O:13])[CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Na+].[CH3:19][NH:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH2:27]>>[CH3:19][N:20]1[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[N:27]=[C:15]1[CH2:14][C:9]1[NH:10][C:11](=[O:13])[CH:12]=[C:7]([N:1]2[CH2:2][CH2:3][O:4][CH2:5][CH2:6]2)[N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)[O-].[Na+]
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
CNC1=C(C=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is prepared
CUSTOM
Type
CUSTOM
Details
After purification by silica column chromatography, eluent

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)CC2=NC(=CC(N2)=O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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